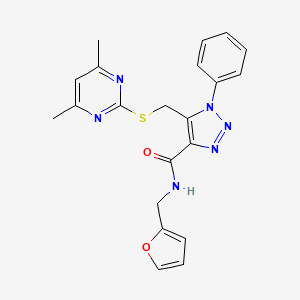![molecular formula C15H9F5O3 B3006734 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde CAS No. 329222-68-6](/img/structure/B3006734.png)
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is an organic compound with the molecular formula C15H9F5O3 and a molecular weight of 332.22 g/mol . This compound is characterized by the presence of a methoxy group, a pentafluorophenoxy group, and a benzaldehyde moiety. It is primarily used in research applications, particularly in the fields of proteomics and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde typically involves the reaction of 4-methoxybenzyl alcohol with pentafluorophenol in the presence of a suitable catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl alcohol and the pentafluorophenol. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pentafluorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used; for example, substitution of the methoxy group with a different alkoxy group.
Applications De Recherche Scientifique
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which is useful in bioconjugation and labeling studies. The pentafluorophenoxy group can enhance the compound’s lipophilicity and stability, making it suitable for various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzaldehyde: Lacks the pentafluorophenoxy group, making it less lipophilic and potentially less stable.
3-[(Pentafluorophenoxy)methyl]benzaldehyde: Lacks the methoxy group, which may affect its reactivity and applications.
4-Methoxy-3-[(trifluoromethyl)phenoxy]benzaldehyde: Contains a trifluoromethyl group instead of a pentafluorophenoxy group, which may alter its chemical properties and applications.
Uniqueness
4-Methoxy-3-[(pentafluorophenoxy)methyl]benzaldehyde is unique due to the combination of its methoxy, pentafluorophenoxy, and benzaldehyde groups. This combination imparts specific chemical properties, such as enhanced stability and lipophilicity, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
4-methoxy-3-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F5O3/c1-22-9-3-2-7(5-21)4-8(9)6-23-15-13(19)11(17)10(16)12(18)14(15)20/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMVTIRWAOEGMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)


![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)
![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)
![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)

![Ethyl 6-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3006663.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]propanamide](/img/structure/B3006666.png)

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)

![N-[6-chloro-3-(4-methylphenyl)-4-oxochromen-2-yl]-2-piperidin-1-ylacetamide](/img/structure/B3006672.png)

